

A Comparative Guide to EphA2-Targeted Therapeutics: DS-8895, MEDI-547, and Dasatinib

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The EphA2 receptor tyrosine kinase represents a promising target in oncology due to its frequent overexpression in various solid tumors and its role in cancer progression. This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of three investigational agents targeting EphA2: **DS-8895**, a humanized monoclonal antibody; MEDI-547, an antibody-drug conjugate; and dasatinib, a small molecule kinase inhibitor. The clinical development of **DS-8895** was halted due to limited efficacy, providing valuable insights for future drug development.

Executive Summary

This document summarizes the available human pharmacokinetic and pharmacodynamic data for **DS-8895**, MEDI-547, and dasatinib. **DS-8895** demonstrated a dose-dependent pharmacokinetic profile with evidence of target engagement through the activation of natural killer (NK) cells. However, its clinical advancement was stopped due to insufficient therapeutic efficacy. MEDI-547, an antibody-drug conjugate, showed rapid clearance and dose-limiting toxicities in its early clinical evaluation. Dasatinib, a multi-kinase inhibitor, has a well-characterized pharmacokinetic profile and has shown to inhibit EphA2 phosphorylation, though its clinical development has primarily focused on other targets like BCR-ABL.

Data Presentation: Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of **DS-8895**, MEDI-547, and dasatinib in humans.

Parameter	DS-8895 (Intravenous)	MEDI-547 (Intravenous)	Dasatinib (Oral)
Dose Range	0.1 - 20 mg/kg	0.08 mg/kg	100 mg once daily or 70 mg twice daily
C _{max} (Maximum Concentration)	Dose-dependent increase	Mean: 2.140 µg/mL (ADC)[1]	T _{max} : 0.25 - 1.5 hours[2][3]
AUC (Area Under the Curve)	Dose-dependent increase	Data not available	Data not available in a directly comparable format
Half-life (t _{1/2})	10-14 days (at ≥ 1.0 mg/kg)[4]	Serum concentrations decreased by ~70% by day 3[1][5][6][7]	3-4 hours[2][3][8]
Clearance	Data not available	Rapid clearance observed[1][5][6][7]	Data not available in a directly comparable format
Metabolism	Proteolytic catabolism	Catabolism of antibody and payload	Primarily CYP3A4- mediated[2][3][8]

Data Presentation: Pharmacodynamics

The pharmacodynamic effects of the three agents are compared in the table below.

Feature	DS-8895	MEDI-547	Dasatinib
Mechanism of Action	Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)[4]	Internalization and release of a cytotoxic payload (monomethylauristatin F)[9]	Inhibition of EphA2 receptor tyrosine kinase activity[10][11][12][13]
Target Engagement	Decreased circulating CD16+ NK cells and increased activated NK cells[14]	Internalization of the ADC upon binding to EphA2[9]	Inhibition of EphA2 phosphorylation in preclinical models and clinical trials in other cancers[10][11][12][13]
In Vitro Potency	EC50 for ADCC: 8.6 and 57.1 ng/mL (in two donor PBMCs)[6][15][16]	IC50 values as low as 3 ng/mL in EphA2-expressing cells	IC50 of 17 nmol/L for EphA2 inhibition[11][12]
Clinical Efficacy	One partial response and 13 stable disease in Phase I[14]. Development halted due to limited efficacy[9][16].	One stable disease and five progressive disease in a Phase I trial of six patients. Development halted due to toxicity[1][5][6][7].	Minimal activity in unselected melanoma patients. Clinical activity in combination with chemotherapy in endometrial cancer[17].

Experimental Protocols

DS-8895: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Preclinical)

A flow cytometry-based ADCC assay was utilized to determine the in vitro potency of **DS-8895**. [6][15][16]

- Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells.
- Effector Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.

- Methodology:
 - Target cells were incubated with serial dilutions of **DS-8895** or a fucose-containing parent antibody.
 - PBMCs were added as effector cells at a specific effector-to-target cell ratio.
 - After an incubation period, cell viability was assessed using a flow cytometer to quantify the percentage of target cell lysis.
 - The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

MEDI-547: Pharmacokinetic Analysis

Serum concentrations of the antibody-drug conjugate (ADC) and total antibody (ADC + unconjugated 1C1) were determined using a validated immunoassay.[\[1\]](#)

- Sample Collection: Blood samples were collected at pre-specified time points before, during, and after the intravenous infusion of MEDI-547.
- Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was likely used to quantify the concentrations of the ADC and total antibody in serum samples. This method typically involves capturing the antibody with an EphA2-coated plate and detecting it with a labeled secondary antibody.

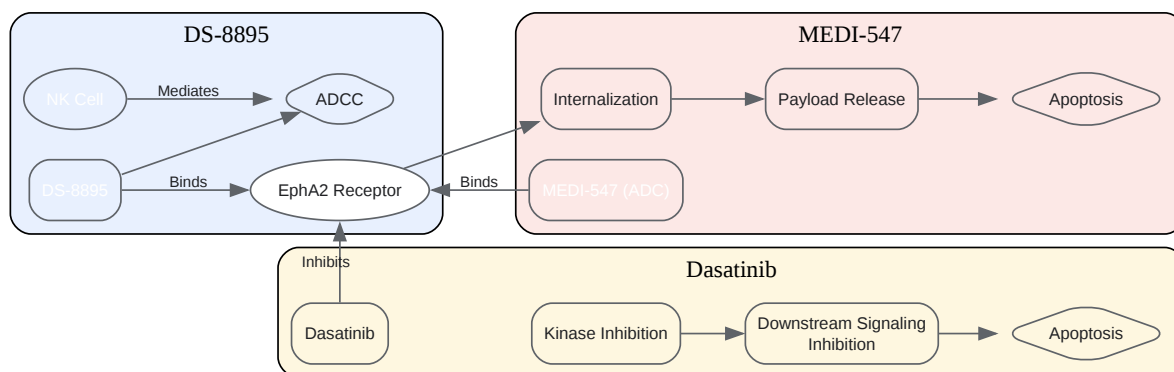
Dasatinib: EphA2 Phosphorylation Analysis (Preclinical)

Western blotting was used to assess the effect of dasatinib on EphA2 phosphorylation in cancer cell lines.[\[11\]](#)[\[12\]](#)

- Cell Lines: Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2).
- Methodology:
 - Cells were treated with varying concentrations of dasatinib.
 - Cell lysates were collected, and protein concentrations were determined.

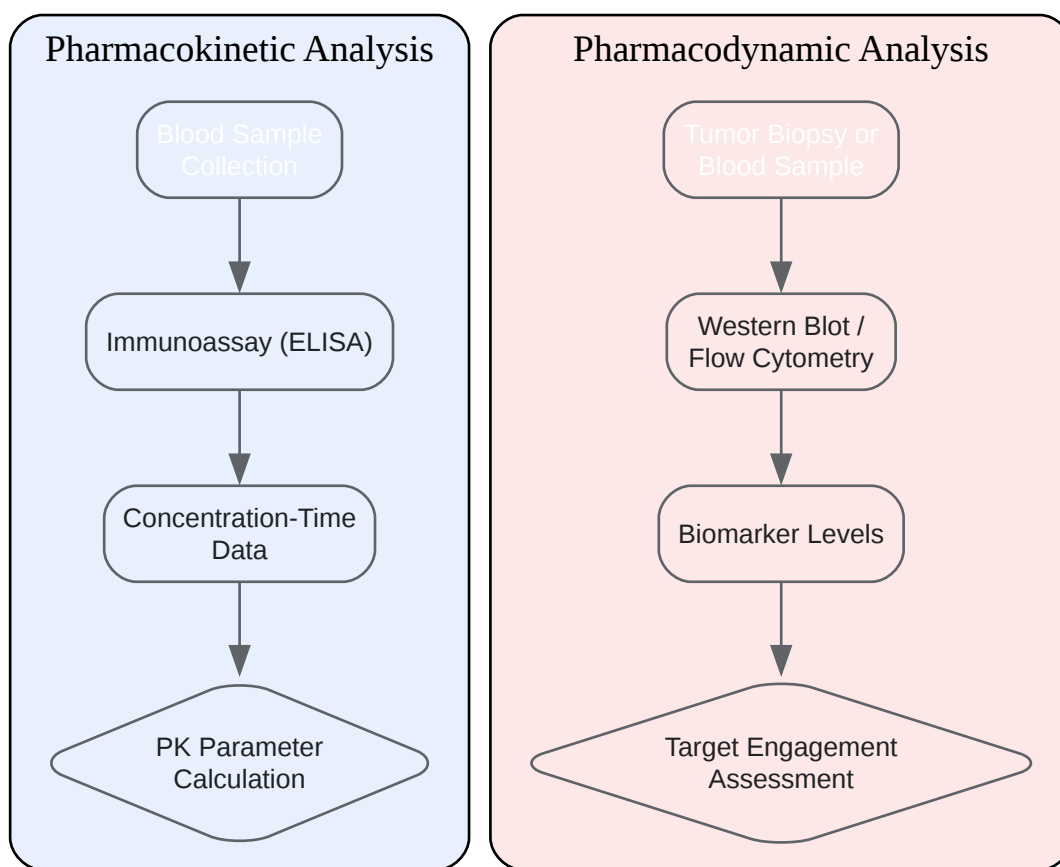
- Proteins were separated by SDS-PAGE and transferred to a membrane.
- The membrane was probed with primary antibodies specific for phosphorylated EphA2 and total EphA2.
- A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.
- The intensity of the bands was quantified to determine the level of EphA2 phosphorylation relative to the total EphA2 protein.

Mandatory Visualization



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Caption: Mechanisms of action for EphA2-targeted therapies.



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Caption: General workflow for PK and PD analysis in clinical trials.

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